N-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetamide
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Overview
Description
N-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetamide is a chemical compound with a complex structure that includes a pyrrolidine ring, a dimethylamino group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetamide typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the use of dimethylformamide-dimethylacetal (DMF-DMA) as a reagent, which reacts with the precursor to form the desired compound . The reaction is usually carried out in a solvent such as dry xylene at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound hydrides.
Scientific Research Applications
N-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The compound can form complexes with biomolecules, influencing their structure and function. It may also act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-((Dimethylamino)methylene)benzothioamide
- N-(Benzothiazol-2-yl)-2-cyanoacetamide
Uniqueness
N-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its pyrrolidine ring and dimethylamino group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
92884-66-7 |
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Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
N-(dimethylaminomethylidene)-2-(2-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C9H15N3O2/c1-11(2)7-10-8(13)6-12-5-3-4-9(12)14/h7H,3-6H2,1-2H3 |
InChI Key |
NPTHSUNYHJGRLM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(=O)CN1CCCC1=O |
Origin of Product |
United States |
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